Cas no 1807192-08-0 (Ethyl 2-cyano-5-difluoromethyl-4-methoxyphenylacetate)

Ethyl 2-cyano-5-difluoromethyl-4-methoxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-5-difluoromethyl-4-methoxyphenylacetate
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- インチ: 1S/C13H13F2NO3/c1-3-19-12(17)6-8-4-10(13(14)15)11(18-2)5-9(8)7-16/h4-5,13H,3,6H2,1-2H3
- InChIKey: PZPGIXVFZXPGRR-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C=C(C#N)C(=C1)CC(=O)OCC)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 353
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 59.3
Ethyl 2-cyano-5-difluoromethyl-4-methoxyphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015022472-500mg |
Ethyl 2-cyano-5-difluoromethyl-4-methoxyphenylacetate |
1807192-08-0 | 97% | 500mg |
823.15 USD | 2021-06-18 | |
Alichem | A015022472-1g |
Ethyl 2-cyano-5-difluoromethyl-4-methoxyphenylacetate |
1807192-08-0 | 97% | 1g |
1,504.90 USD | 2021-06-18 | |
Alichem | A015022472-250mg |
Ethyl 2-cyano-5-difluoromethyl-4-methoxyphenylacetate |
1807192-08-0 | 97% | 250mg |
494.40 USD | 2021-06-18 |
Ethyl 2-cyano-5-difluoromethyl-4-methoxyphenylacetate 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
Ethyl 2-cyano-5-difluoromethyl-4-methoxyphenylacetateに関する追加情報
Ethyl 2-cyano-5-difluoromethyl-4-methoxyphenylacetate: A Comprehensive Overview
Ethyl 2-cyano-5-difluoromethyl-4-methoxyphenylacetate, with the CAS number 1807192-08-0, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a cyano group, a difluoromethyl group, and a methoxy group attached to a phenyl ring, further linked to an ethyl acetate moiety. Its long-tail keywords such as "difluoromethyl substituted phenyl acetates" and "cyano-containing aromatic esters" highlight its distinct chemical features and potential applications.
The synthesis of Ethyl 2-cyano-5-difluoromethyl-4-methoxyphenylacetate involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. Recent advancements in catalytic methodologies have enabled more efficient syntheses, leveraging transition metal catalysts to facilitate key transformations. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to enhance the yield and purity of this compound, making it more accessible for large-scale production.
One of the most intriguing aspects of this compound is its potential in drug discovery. The presence of multiple functional groups—cyano, difluoromethyl, and methoxy—provides a versatile platform for exploring biological activities. Recent studies have demonstrated that difluoromethyl substituted phenyl acetates exhibit promising anti-inflammatory properties. Researchers have found that these compounds can inhibit key enzymes involved in inflammatory pathways, offering a novel avenue for treating chronic inflammatory diseases.
In addition to its pharmaceutical applications, Ethyl 2-cyano-5-difluoromethyl-4-methoxyphenylacetate has shown potential in materials science. Its ability to form stable ester linkages makes it a valuable precursor for synthesizing advanced polymers and coatings. For example, recent research has highlighted its use in developing high-performance adhesives with improved thermal stability and mechanical strength. These findings underscore the compound's versatility across diverse scientific domains.
From an environmental standpoint, understanding the degradation pathways of Ethyl 2-cyano-5-difluoromethyl-4-methoxyphenylacetate is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, this compound undergoes microbial degradation, primarily through hydrolysis of the ester bond. However, further research is needed to evaluate its persistence in different environmental compartments and to develop strategies for minimizing its environmental footprint.
In conclusion, Ethyl 2-cyano-5-difluoromethyl-4-methoxyphenylacetate (CAS No: 1807192-08-0) stands as a remarkable example of how modern synthetic chemistry can yield compounds with multifaceted applications. Its unique structure, combined with cutting-edge research findings, positions it as a key player in advancing both pharmaceutical and materials science frontiers. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to various industries in the years to come.
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